N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040653-91-5
VCID: VC11958712
InChI: InChI=1S/C23H25N3O5S2/c1-30-19-9-8-17(16-20(19)31-2)24-23(27)22-21(10-15-32-22)33(28,29)26-13-11-25(12-14-26)18-6-4-3-5-7-18/h3-10,15-16H,11-14H2,1-2H3,(H,24,27)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Molecular Formula: C23H25N3O5S2
Molecular Weight: 487.6 g/mol

N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

CAS No.: 1040653-91-5

Cat. No.: VC11958712

Molecular Formula: C23H25N3O5S2

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide - 1040653-91-5

Specification

CAS No. 1040653-91-5
Molecular Formula C23H25N3O5S2
Molecular Weight 487.6 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Standard InChI InChI=1S/C23H25N3O5S2/c1-30-19-9-8-17(16-20(19)31-2)24-23(27)22-21(10-15-32-22)33(28,29)26-13-11-25(12-14-26)18-6-4-3-5-7-18/h3-10,15-16H,11-14H2,1-2H3,(H,24,27)
Standard InChI Key ULISKBSMYMCWBJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)OC

Introduction

N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound with a specific chemical structure that includes a thiophene ring, a carboxamide group, and a sulfonyl group linked to a phenylpiperazine moiety. This compound is identified by its CAS number, 1040653-91-5, and its molecular formula is C23H25N3O5S2 .

Biological Activity and Potential Applications

While specific biological activity data for N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is limited, compounds with similar structures often exhibit potential in pharmaceutical applications due to their ability to interact with biological targets. The presence of a phenylpiperazine moiety suggests potential for neuroactive or other pharmacological effects.

Research Findings and Future Directions

Given the lack of detailed research findings on this specific compound, future studies could focus on its synthesis optimization, biological activity screening, and pharmacokinetic profiling. Understanding its stability, solubility, and potential interactions with biological systems would be crucial for determining its viability as a therapeutic agent.

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